molecular formula C18H15N3O2 B5889788 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-methylquinoline

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-methylquinoline

Cat. No.: B5889788
M. Wt: 305.3 g/mol
InChI Key: HYJKGOWURZPDCY-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-methylquinoline is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a hydrazone linkage and a benzodioxole moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-methylquinoline typically involves the condensation of 4-methylquinoline-2-carbaldehyde with 1,3-benzodioxole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 4-methyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-methylquinoline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Potential use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-methylquinoline involves its interaction with various molecular targets. The compound can bind to DNA, proteins, and enzymes, disrupting their normal function. This binding can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-phenyl-1,3-thiazol-4-one
  • 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1,3-thiazol-4(5H)-one

Uniqueness

Compared to similar compounds, 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-methylquinoline stands out due to its quinoline core, which imparts unique electronic and steric properties. This makes it more versatile in its applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-methylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-12-8-18(20-15-5-3-2-4-14(12)15)21-19-10-13-6-7-16-17(9-13)23-11-22-16/h2-10H,11H2,1H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJKGOWURZPDCY-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NN=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322005
Record name N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666370
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

209730-30-3
Record name N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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